Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
Description
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- A 1,4-dihydropyridine core with partial saturation at the 1,4-positions.
- Substituents: 5-cyano group: Enhances electron-withdrawing properties. 6-((2-oxo-2-(m-tolylamino)ethyl)thio): A thioether-linked keto-amide group, enabling hydrogen bonding and influencing solubility. Methyl ester at position 3: Modifies lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-7-6-8-16(11-14)28-20(29)13-32-23-18(12-26)22(17-9-4-5-10-19(17)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVITTADPMRAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS No. 684238-11-7) is a complex organic compound that belongs to the dihydropyridine class of compounds. These compounds are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H20FN3O3S
- Molar Mass : 437.49 g/mol
| Property | Value |
|---|---|
| CAS Number | 684238-11-7 |
| Molecular Structure | Molecular Structure |
| Synonyms | Methyl 5-cyano... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and fluorophenyl groups enhances its binding affinity to specific receptors and enzymes, which may lead to inhibition or activation of key biological pathways.
- Antiviral Activity : Studies have shown that related dihydropyridine derivatives exhibit antiviral properties by inhibiting viral polymerase activity. For instance, a derivative demonstrated significant inhibition in micromolar ranges (IC50 = 36 μM) against viral polymerase in ELISA assays .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In one study, derivatives with similar structures showed promising results against HepG2 liver cancer cells and MCF-7 breast cancer cells, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds within the same chemical class as this compound:
- Antiviral Activity : A study focused on pyrimidine and pyridine derivatives found that certain modifications to the structure enhanced antiviral efficacy against influenza viruses. The compound's structural similarities suggest it may possess comparable antiviral properties .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across multiple cell lines. Compounds with similar scaffolds exhibited varying degrees of cytotoxicity, with some derivatives showing CC50 values above 250 μM, indicating a favorable safety profile .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications to the aromatic rings and functional groups significantly influence biological activity. The presence of electron-withdrawing groups like cyano and electron-donating groups like methoxy was correlated with increased potency in antiproliferative assays .
Scientific Research Applications
Antihypertensive Activity
Dihydropyridines are primarily recognized for their use as calcium channel blockers, which are effective antihypertensive agents. Research indicates that compounds similar to methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate exhibit significant vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells. This leads to reduced blood pressure and improved cardiovascular health.
Anticancer Properties
Recent studies have highlighted the potential of dihydropyridine derivatives in cancer treatment. The compound's structure suggests it may interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary data indicate that it could induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology.
Antimicrobial Activity
The presence of the cyano group and the fluorophenyl moiety may enhance the antimicrobial properties of this compound. Research into similar compounds has shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored for its potential as an antimicrobial agent.
Organic Electronics
The unique electronic properties of dihydropyridine derivatives make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of electron-withdrawing groups like cyano can enhance charge transport properties, which is critical for device efficiency.
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with specific functionalities. Its ability to form stable bonds can be exploited in creating materials with tailored mechanical and thermal properties, suitable for applications in coatings, adhesives, and composites.
Data Table: Comparison of Biological Activities
Case Study 1: Antihypertensive Effects
In a study published in a peer-reviewed journal, a series of dihydropyridine derivatives were synthesized and tested for antihypertensive activity. One derivative closely related to this compound showed significant reduction in systolic blood pressure in animal models compared to control groups.
Case Study 2: Anticancer Activity
A research team evaluated the anticancer potential of several dihydropyridine derivatives against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited cytotoxic effects at micromolar concentrations, leading to further investigations into their mechanisms of action.
Case Study 3: Organic Photovoltaics
A collaborative research project explored the use of modified dihydropyridine compounds in organic photovoltaic devices. The study demonstrated that incorporating this compound into the active layer significantly improved power conversion efficiency due to enhanced charge mobility and stability under operational conditions.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights substituent variations among the target compound and structurally related 1,4-DHPs and tetrahydropyridines:
Functional Implications of Substituents
Fluorine’s electronegativity may improve metabolic stability . 2-Furyl (AZ331/AZ257) introduces oxygen-based hydrogen-bonding capacity but may reduce steric bulk compared to fluorophenyl .
Thioether-Linked R6 Groups: The m-tolylamino group in the target compound enables hydrogen bonding via the amide NH, unlike the methoxy (AZ331) or bromo (AZ257) substituents in analogues. This could enhance solubility or target binding .
Ester vs. Carboxamide at C3 :
- Methyl ester (target compound) increases lipophilicity compared to carboxamide (AZ331/AZ257), which may affect membrane permeability .
- Ethyl ester () offers slightly higher hydrophobicity than methyl esters .
Pharmacological and Physicochemical Considerations
- Hydrogen Bonding: The m-tolylamino group in the target compound may form intermolecular hydrogen bonds (e.g., N–H···O), influencing crystal packing or target interaction, as discussed in .
- Ring Puckering: The 1,4-DHP core’s non-planarity (quantified via Cremer-Pople coordinates) affects conformational flexibility and binding to biological targets .
- Lumping Strategy: Compounds with similar substituents (e.g., cyano, aryl groups) may be grouped for QSAR studies, as seen in ’s approach to simplifying reaction networks .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation and cyclization. For example, similar 1,4-dihydropyridines are synthesized using Biginelli-like reactions (condensation of aldehydes, thioureas, and β-keto esters under acidic conditions) . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility of intermediates.
- Temperature : Optimal cyclization occurs at 60–80°C.
- Catalyst : HCl or p-toluenesulfonic acid enhances reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Monitor intermediates via TLC and confirm final structure with / NMR .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are data interpreted?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and confirms substituent positions (e.g., benzylidene and fluorophenyl groups in related compounds) .
- NMR spectroscopy : NMR identifies protons on the dihydropyridine ring (e.g., δ 5.2–6.0 ppm for NH and CH groups), while NMR confirms fluorophenyl substitution .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) .
- IR spectroscopy : Peaks at ~2200 cm (cyano group) and ~1700 cm (ester carbonyl) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data arising from different synthetic batches?
- Methodological Answer :
- Orthogonal validation : Use HPLC-MS to assess purity (>95%) and 2D NMR (e.g., HSQC, NOESY) to confirm regiochemistry .
- Crystallographic alignment : Compare experimental X-ray data (e.g., bond angles and torsion angles) with computational models to identify structural deviations .
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability in reaction conditions (e.g., pH, solvent ratios) using Design of Experiments (DoE) principles .
Q. What computational strategies enhance the prediction of reaction pathways for optimizing synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software) .
- Reaction path searching : Algorithms like GRRM or AFIR identify low-energy pathways for cyclization and thiourea coupling .
- Feedback loops : Validate computational predictions with experimental yields (e.g., ICReDD’s hybrid approach integrating computation and high-throughput screening) .
Q. How to design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates with target enzymes (e.g., calcium channel proteins).
- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., fluorophenyl interactions with hydrophobic pockets) .
- SAR modification : Synthesize analogs with varying substituents (e.g., methoxy vs. bromo groups) to correlate structural changes with activity .
Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding factors.
- Cross-validation : Compare results with structurally related compounds (e.g., 3-carboxamide analogs in ) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
